![molecular formula C12H12INO B2956917 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one CAS No. 303019-46-7](/img/structure/B2956917.png)
3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one
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Description
“3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one” is a chemical compound with the CAS number 303019-46-7 . It is a versatile material used in scientific research. Its unique structure enables various applications, including drug development, organic synthesis, and materials science.
Synthesis Analysis
The synthesis of cyclohexenones, which are part of the structure of “this compound”, has been extensively studied . Various methods have been developed, including the use of allyl-palladium catalysis for the α,β-dehydrogenation of ketones via their zinc enolates . Another method involves the cationic Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropanes and CO .Scientific Research Applications
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard . It helps in ensuring the accuracy of analytical methods and the reliability of drug formulations.
Organic Synthesis
It serves as a precursor in multi-step organic synthesis processes, particularly in the construction of complex polycyclic natural products . Its reactivity is exploited to build diverse molecular architectures.
Chemical Research
In chemical research, this compound is used to study reaction mechanisms, such as tautomerism, which is a concept critical in understanding chemical reactivity and stability .
Advanced Battery Science
The unique properties of this compound may be explored in the context of advanced battery science and technology, contributing to the development of new energy storage materials .
properties
IUPAC Name |
3-(4-iodoanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZOTRUUMVRCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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